3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol
Description
3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol is a secondary amino alcohol characterized by a cyclohexyl core substituted with a methyl group at position 5 and an isopropyl group at position 2. The amino propanol chain (-NH-CH2-CH2-CH2-OH) is attached to the cyclohexyl ring, conferring both hydrophilic (alcohol and amine) and hydrophobic (cyclohexyl, methyl, isopropyl) properties.
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
3-[(5-methyl-2-propan-2-ylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-10(2)12-6-5-11(3)9-13(12)14-7-4-8-15/h10-15H,4-9H2,1-3H3 |
InChI Key |
KAQXLSAOMMGBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)NCCCO)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol typically involves the reaction of 5-methyl-2-(propan-2-yl)cyclohexylamine with propanol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is common to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-Methyl-2-(propan-2-yl)cyclohexyl Acetate
Key Structural Differences :
- Functional Group: The acetate ester (-O-CO-CH3) replaces the amino propanol chain.
- Polarity: Reduced polarity compared to the amino alcohol due to the absence of hydroxyl and amine groups.
3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol
Key Structural Differences :
Functional Implications :
- Conversely, the cyclohexyl group in the target compound may improve lipid solubility and membrane permeability .
Encorafenib (BAY-850)
Key Structural Differences :
Pharmacological Implications :
- Encorafenib’s size and complexity enhance target specificity (kinase inhibition) but may reduce bioavailability compared to the simpler amino alcohol structure of the target compound .
Data Table: Key Properties of Compared Compounds
Biological Activity
Introduction
3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol, also known by its CAS number 131374-05-5, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H27NO |
| Molecular Weight | 213.36 g/mol |
| Boiling Point | Not specified |
| Density | Not specified |
| CAS Number | 131374-05-5 |
Research indicates that 3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The compound's structure suggests potential activity as a monoamine oxidase (MAO) inhibitor, which could affect serotonin and dopamine levels in the brain.
Pharmacological Studies
- Inhibition of Monoamine Oxidase (MAO) : A study published in 2020 highlighted the significance of structural modifications in compounds similar to 3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol for enhancing MAO-B inhibitory activity. Compounds with similar structural motifs showed IC50 values ranging from 21 nM to 46 nM, indicating strong inhibitory potential against MAO-B .
- Serotonin Transporter Activity : The compound may also exhibit activity on serotonin transporters, which play a crucial role in mood regulation and anxiety disorders. Preliminary data suggest that modifications to the cyclohexyl moiety can influence binding affinity and efficacy at these targets .
Toxicological Profile
A comprehensive assessment of the compound's safety profile is essential for understanding its therapeutic potential. The ToxCast database provides insights into various biological interactions, indicating that compounds with similar structures often exhibit varied toxicity profiles depending on dosage and exposure duration .
Comparative Analysis
The following table compares the biological activity of 3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol with other known compounds:
| Compound Name | Target | IC50 (nM) | Notes |
|---|---|---|---|
| 3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol | MAO-B | TBD | Potential neuroprotective effects |
| Safinamide | MAO-B | 21 | Approved for Parkinson's disease |
| Rasagiline | MAO-B | 0.35 | High selectivity for MAO-B |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
